2,3,4,5-Tetrafluorobenzyl bromide
Overview
Description
2,3,4,5-Tetrafluorobenzyl bromide is an organic compound with the chemical formula C7H3BrF4. It belongs to the class of aryl bromides and is characterized by the presence of four fluorine atoms and one bromine atom attached to a benzyl group. This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrafluorobenzyl bromide can be synthesized through a two-step process:
Step 1: Reacting p-fluoronitrobenzene with hydrogen tetrafluoride to obtain p-fluoromethylbenzene.
Step 2: Reacting p-fluoromethylbenzene with hydrogen bromide to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrafluorobenzyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to the corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to the corresponding benzyl alcohol.
Major Products Formed:
Substitution Reactions: Formation of substituted benzyl derivatives.
Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Formation of benzyl alcohol.
Scientific Research Applications
2,3,4,5-Tetrafluorobenzyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the tetrafluorobenzyl group into various molecules.
Biology: The compound is used as a fluorescent probe for the analysis and detection of biological molecules.
Medicine: In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluorobenzyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound by altering the electron density and steric environment .
Molecular Targets and Pathways:
Nucleophilic Substitution: The compound targets nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, targeting specific functional groups and pathways to form various products.
Comparison with Similar Compounds
2,3,4,5-Tetrafluorobenzyl bromide can be compared with other similar compounds such as:
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound has an additional trifluoromethyl group, which can further enhance its reactivity and applications in electrophoric derivatization reactions.
Pentafluorobenzyl bromide: This compound has five fluorine atoms on the benzene ring, making it highly electron-deficient and reactive in nucleophilic substitution reactions.
4-Fluorobenzyl bromide: This compound has only one fluorine atom, resulting in different reactivity and applications compared to this compound.
Uniqueness: The unique combination of four fluorine atoms and one bromine atom in this compound provides distinct chemical and physical properties that make it valuable in various applications. Its reactivity, stability, and ability to act as a versatile building block in organic synthesis set it apart from other similar compounds .
Properties
IUPAC Name |
1-(bromomethyl)-2,3,4,5-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKVWOHBTGWNEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370085 | |
Record name | 2,3,4,5-Tetrafluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53001-71-1 | |
Record name | 2,3,4,5-Tetrafluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-Tetrafluorobenzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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